molecular formula C8H10N2O3 B3057667 2-Methoxy-5-methyl-3-nitroaniline CAS No. 83604-27-7

2-Methoxy-5-methyl-3-nitroaniline

Cat. No.: B3057667
CAS No.: 83604-27-7
M. Wt: 182.18 g/mol
InChI Key: WTPKIWSKDXZCQL-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-3-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methyl-3-nitroaniline typically involves nitration and amination reactions. One common method is the nitration of 2-methoxy-5-methylaniline using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction is carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or peroxyacids, to form corresponding nitro derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxyacids.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of 2-Methoxy-5-methyl-3-aminoaniline.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Methoxy-5-methyl-3-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-3-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups may influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

    2-Methoxy-5-nitroaniline: Similar structure but lacks the methyl group.

    2-Methyl-5-nitroaniline: Similar structure but lacks the methoxy group.

    3-Nitroaniline: Lacks both methoxy and methyl groups but retains the nitro group.

Uniqueness: 2-Methoxy-5-methyl-3-nitroaniline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-methoxy-5-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPKIWSKDXZCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529297
Record name 2-Methoxy-5-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83604-27-7
Record name 2-Methoxy-5-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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